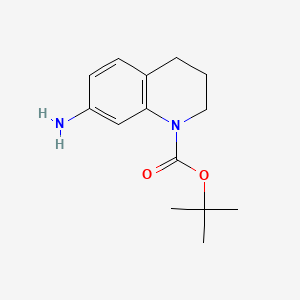

tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBMKZNMZATOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659446 | |

| Record name | tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351324-70-4 | |

| Record name | tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Abstract

This document provides a detailed overview of the chemical properties, synthesis, and applications of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 351324-70-4). As a key heterocyclic building block, this compound serves as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.[1] This guide summarizes its known physical and chemical properties, outlines a general synthetic methodology, and discusses its role in medicinal chemistry. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound is a derivative of tetrahydroquinoline, featuring a Boc-protected nitrogen atom within the heterocyclic ring and an amino functional group on the benzene ring. This structure makes it an important precursor where selective functionalization is required.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][3][4] |

| CAS Number | 351324-70-4 | [2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3][4] |

| Molecular Weight | 248.32 g/mol | [2][3][5] |

| InChI Key | LXBMKZNMZATOSI-UHFFFAOYSA-N | [2][5] |

| Synonyms | 7-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester, tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid, powder | [1][5] |

| Boiling Point | 393.4°C at 760 mmHg (Predicted) | [4] |

| Density | 1.145 g/cm³ (Predicted) | [4] |

| Flash Point | 191.7°C (Predicted) | [4] |

| Vapor Pressure | 2.13 x 10⁻⁶ mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.569 (Predicted) | [4] |

| pKa | 4.92 ± 0.20 (Predicted) | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage | Store at 2-8°C, under inert atmosphere, keep in dark place | [4][5] |

Table 3: Spectral Data

| Data Type | Details |

| ¹H NMR, ¹³C NMR, IR, Mass Spec. | Specific experimental spectral data are not readily available in public literature. |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be derived from standard organic chemistry principles and analogous reactions, such as the synthesis of its isoquinoline isomer.[5] The typical approach involves the protection of the quinoline nitrogen followed by the reduction of a nitro group.

General Synthetic Approach: Two-Step Synthesis from 7-Nitro-1,2,3,4-tetrahydroquinoline

This procedure is a representative, general method and has not been optimized.

Step 1: N-Boc Protection of 7-Nitro-1,2,3,4-tetrahydroquinoline

-

Reaction Setup: To a solution of 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.5 equiv.).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in the same solvent dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equiv.) from the previous step in a solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Reaction Execution: Stir the suspension under a hydrogen gas atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows and Pathways

The primary role of this compound is as a synthetic intermediate. The following diagram illustrates the logical workflow for its preparation from a commercially available starting material.

Caption: General Synthetic Workflow

Applications in Drug Discovery

This compound is not typically used as a final active pharmaceutical ingredient (API) but as a crucial building block. The presence of two distinct nitrogen atoms—one protected as a carbamate and the other as a reactive aromatic amine—allows for sequential and regioselective chemical modifications.

-

Scaffold for Kinase Inhibitors: The tetrahydroquinoline core is a privileged scaffold in the design of various kinase inhibitors used in oncology. The 7-amino group provides a key attachment point for building out side chains that interact with the hinge region or other binding pockets of the target kinase.[7]

-

CNS Agent Development: Its structural motifs are also found in compounds targeting central nervous system receptors. The ability to modify the 7-position is critical for tuning the pharmacological properties, such as receptor affinity and selectivity.[7]

-

Protected Amine Functionality: The Boc-protecting group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions, making it ideal for multi-step synthetic campaigns where the secondary amine of the quinoline ring needs to be revealed at a later stage.

This strategic positioning of functional groups makes it an indispensable tool for medicinal chemists in the construction of complex, bioactive molecules.[7]

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]

- 6. TERT-BUTYL 4-AMINO-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE | 944906-95-0 [m.chemicalbook.com]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 351324-70-4)

A Note on Chemical Identity: Initial research for tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 351324-70-4) has revealed a persistent and significant overlap in publicly available data with its isomer, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) . Detailed experimental protocols, spectral data, and specific applications are predominantly available for the isoquinoline isomer. It is highly probable that the query for the quinoline derivative is based on a typographical error and the intended compound of interest is the isoquinoline analog. This guide will therefore focus on the well-documented isoquinoline derivative while acknowledging the initial query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key building block in medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 171049-41-5 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |

| Molecular Weight | 248.32 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [4] |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | 394.7 °C at 760 mmHg (Predicted) | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Spectral Data

Spectral analysis is critical for the verification of the chemical structure and purity of the compound. The following table summarizes the key spectral data for tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H) | [1] |

| Mass Spectrum (m/z) | [M+H]⁺: 187 (for the de-Boc protected amine) | [5] |

Synthesis and Experimental Protocols

The most common and well-documented synthetic route to tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is via the reduction of its corresponding nitro precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the synthesis of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate from its nitro precursor.[1]

Materials:

-

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Reaction flask

-

Stirring apparatus

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction flask, dissolve tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in methanol.

-

To this solution, carefully add 10% palladium on carbon (typically 10-20% by weight of the starting material).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified by the hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 3-16 hours.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Applications in Drug Discovery and Development

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential.[4] The presence of a protected primary amine on the aromatic ring and a Boc-protected secondary amine within the heterocyclic core allows for selective functionalization at either position, making it a versatile scaffold.

Role as an Intermediate for Kinase Inhibitors

The tetrahydroisoquinoline and quinoline cores are prevalent in a multitude of kinase inhibitors. The 7-amino group of the title compound serves as a key attachment point for various pharmacophores that can interact with the hinge region or other key residues within the ATP-binding site of kinases.

While a specific kinase inhibitor synthesized directly from CAS 351324-70-4 is not readily found in the literature, the utility of the isomeric tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate points to its potential in this area. For instance, many tyrosine kinase inhibitors target signaling pathways crucial for cell proliferation and survival, such as the EGFR and Abl pathways.

Representative Signaling Pathway: EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers. Kinase inhibitors can block this pathway by competing with ATP for binding to the kinase domain of the receptor.

Role as an Intermediate for Central Nervous System (CNS) Agents

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds are also considered privileged structures in the design of CNS-active agents due to their rigid frameworks that can mimic the conformations of endogenous neurotransmitters. These structures are found in drugs targeting a variety of CNS receptors and transporters. The title compound serves as a precursor for the elaboration of molecules with potential applications in treating neurological and psychiatric disorders.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile and valuable building block in the field of medicinal chemistry. Its well-defined synthesis and the strategic placement of two protected amine functionalities make it an ideal starting material for the development of novel kinase inhibitors and CNS agents. While the specific data for its quinoline isomer (CAS 351324-70-4) is scarce, the extensive documentation for the isoquinoline analog provides a strong foundation for its potential applications and handling. Further research into specific derivatives of this compound could lead to the discovery of new therapeutic agents.

References

- 1. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical data for tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a derivative of tetrahydroquinoline featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the heterocyclic ring and an amino group at the 7-position of the aromatic ring. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate for further chemical modifications.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 351324-70-4 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | 393.4°C at 760 mmHg | N/A |

| Flash Point | 191.7°C | N/A |

| Density | 1.145 g/cm³ | N/A |

| Storage | Store in a cool, dry place (2-8°C) under an inert atmosphere. | [1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, for the isomeric compound, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5), the following ¹H NMR data has been reported and may serve as a useful comparison:

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H), 2.71 (t, 2H), 3.58 (s, 4H), 4.47 (s, 2H), 6.44 (s, 1H), 6.52 (dd, 1H), 6.91 (d, 1H).[2]

It is crucial for researchers to obtain and verify spectroscopic data for the specific quinoline isomer for their applications.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the nitration of the Boc-protected 1,2,3,4-tetrahydroquinoline followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical transformations for similar structures. Researchers should adapt and optimize the conditions as necessary.

Step 1: Synthesis of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Nitration: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate.[3]

Step 2: Reduction of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

-

Reaction Setup: Dissolve the nitro compound from Step 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the target compound, this compound.[2]

Applications in Drug Discovery and Development

This molecule is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of two key functional groups: the protected secondary amine within the dihydroquinoline ring and the primary aromatic amine.

-

Aromatic Amine Functionalization: The 7-amino group serves as a handle for introducing various substituents through reactions such as acylation, alkylation, and sulfonylation, leading to the synthesis of diverse libraries of compounds for biological screening.

-

Ring Nitrogen Functionalization: The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. This allows for the modification of the heterocyclic core of the molecule.

-

Therapeutic Targets: This intermediate is particularly useful in the development of kinase inhibitors and central nervous system (CNS) agents. Its rigid scaffold is suitable for designing molecules that can fit into the binding pockets of various enzymes and receptors.

Safety and Handling

Conclusion

This compound is a strategically important intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its well-defined structure and the presence of versatile functional groups make it a valuable tool for medicinal chemists and drug development professionals. The synthetic route is straightforward, although researchers should confirm the identity and purity of the final compound through rigorous analytical characterization.

References

- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 2. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]

- 3. tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate [myskinrecipes.com]

- 4. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable building block in medicinal chemistry. The synthesis is a multi-step process involving the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline, followed by regioselective nitration and subsequent reduction of the nitro group to yield the target amine. This guide details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from 1,2,3,4-tetrahydroquinoline. The overall transformation is outlined below:

Caption: Overall synthetic route.

This pathway ensures the selective introduction of the amino group at the C7 position of the dihydroquinoline scaffold while the nitrogen of the heterocycle is protected as a tert-butoxycarbonyl (Boc) carbamate.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (Boc Protection)

The initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a tert-butoxycarbonyl group.

Experimental Workflow:

Caption: Boc protection workflow.

Detailed Protocol:

A solution of di-tert-butyl dicarbonate (1.0 equivalents) in dry tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. 1,2,3,4-Tetrahydroquinoline (1.5 equivalents) is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and is stirred overnight. Following the reaction, a saturated aqueous solution of sodium bicarbonate (NaHCO3) is added, and the mixture is extracted three times with tert-butyl methyl ether. The combined organic extracts are washed sequentially with 0.1 N aqueous hydrochloric acid (HCl) and saturated aqueous NaHCO3. The organic phase is then dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the crude product.

| Reagent/Solvent | Molar Ratio | Key Parameters |

| 1,2,3,4-Tetrahydroquinoline | 1.5 | --- |

| Di-tert-butyl dicarbonate | 1.0 | --- |

| Tetrahydrofuran (THF) | --- | Dry |

| Temperature | --- | 0 °C to Room Temp. |

| Reaction Time | --- | Overnight |

Step 2: Synthesis of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (Nitration)

The second step is the regioselective nitration of the Boc-protected dihydroquinoline at the C7 position.

Experimental Workflow:

Caption: Nitration workflow.

Detailed Protocol:

A nitrating mixture is prepared by dissolving potassium nitrate (KNO3, 1.0 equivalent) in concentrated sulfuric acid (H2SO4) at 0 °C with stirring for 10-15 minutes. Dichloromethane (DCM) is then added, and the mixture is stirred for an additional 15 minutes at the same temperature. A solution of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equivalent) in DCM is added dropwise to the nitrating mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2.5 hours. Upon completion, the reaction is quenched by pouring it onto crushed ice. The product is extracted with DCM, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

| Reagent/Solvent | Molar Ratio | Key Parameters |

| tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 1.0 | --- |

| Potassium Nitrate (KNO3) | 1.0 | --- |

| Sulfuric Acid (H2SO4) | --- | Concentrated |

| Dichloromethane (DCM) | --- | --- |

| Temperature | --- | 0 °C to Room Temp. |

| Reaction Time | --- | 2.5 hours |

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group to an amino group. A common and effective method involves the use of iron powder in the presence of an acid.

Experimental Workflow:

Caption: Reduction workflow.

Detailed Protocol:

To a suspension of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 equivalent) and iron powder (excess) in a mixture of ethanol and water, acetic acid is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired this compound.

| Reagent/Solvent | Molar Ratio/Amount | Key Parameters |

| tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | 1.0 | --- |

| Iron Powder | Excess | --- |

| Ethanol/Water | --- | Solvent mixture |

| Acetic Acid | --- | Catalytic to acidic |

| Temperature | --- | Reflux |

| Reaction Time | --- | Monitored by TLC |

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Representative Yield (%) |

| 1 | 1,2,3,4-Tetrahydroquinoline | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 133.19 → 233.31 | ~90 |

| 2 | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | 233.31 → 278.31 | ~40-50 |

| 3 | tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | This compound | 278.31 → 248.32 | ~80-90 |

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. The described three-step sequence involving Boc protection, nitration, and reduction is a reliable method for obtaining this important synthetic intermediate. The provided experimental protocols, quantitative data, and workflow visualizations are intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of these steps and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

The Versatile Scaffold: Tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and diverse biological activity. One such scaffold that has garnered significant attention is the tetrahydroquinoline core. This technical guide focuses on a key building block, tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate , and its burgeoning applications in medicinal chemistry. This versatile intermediate serves as a crucial starting material for the synthesis of a wide array of bioactive molecules, particularly in the realms of oncology and inflammatory diseases. Its unique structural features, including a protected amine and a bicyclic core, provide a foundation for the development of potent and selective inhibitors of key cellular signaling pathways.

The Tetrahydroquinoline Core: A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydroquinoline moiety is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in numerous biologically active natural products and synthetic compounds. The conformational flexibility of the saturated ring, combined with the aromatic portion, allows for diverse interactions with various biological targets. The amino group at the 7-position of the quinoline ring system provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Applications in Cancer Research: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that tetrahydroquinoline derivatives can effectively inhibit this pathway.

A series of morpholine-substituted tetrahydroquinoline derivatives have been synthesized and evaluated as potential mTOR inhibitors. These compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2][3]

Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | A549 (Lung Carcinoma) | 0.062 ± 0.01 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 0.58 ± 0.11 | [1][2] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 1.003 ± 0.008 | [1][2] | |

| 10e | A549 (Lung Carcinoma) | 0.033 ± 0.003 | [1][2] |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.63 ± 0.02 | [2] | |

| 10h | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | [1][2] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

The data clearly indicates that strategic substitutions on the tetrahydroquinoline scaffold can lead to potent anticancer activity in the nanomolar to low micromolar range.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity. Its dysregulation is implicated in the pathogenesis of various inflammatory diseases and cancers. The tetrahydroquinoline scaffold has been identified as a promising starting point for the development of potent NF-κB inhibitors.

Experimental Protocols

General Synthetic Procedure for N-Substituted Tetrahydroquinoline Derivatives

The synthesis of bioactive tetrahydroquinoline derivatives from this compound typically involves a multi-step process. A representative synthetic scheme is outlined below.

Figure 1: General synthetic workflow for N-substituted tetrahydroquinoline derivatives.

Detailed Experimental Protocol for a Representative mTOR Inhibitor (Compound 10e) [2]

-

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline: To a stirred solution of Fmoc-protected 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, a pre-cooled mixture of potassium nitrate (1.0 eq) in concentrated sulfuric acid is added dropwise. The reaction is stirred at room temperature for 2.5 hours. The Fmoc protecting group is then removed using pyrrolidine.

-

Amidation: The resulting 7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) is dissolved in DCM, and triethylamine (3.0 eq) is added. The appropriate acyl chloride (1.0 eq) is then added, and the mixture is stirred for 24 hours.

-

Reduction of the Nitro Group: The 7-nitro derivative (1.0 eq) is dissolved in methanol, and ammonium chloride (a catalytic amount) and zinc dust are added. The mixture is heated at 60 °C for 6 hours to reduce the nitro group to an amine.

-

Final Coupling Step: The 7-amino derivative (1.0 eq) is dissolved in DCM, and triethylamine (3.0 eq) is added, followed by the addition of the desired benzoyl chloride (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride for compound 10e). The reaction is stirred for 1-2 hours. The final product is purified by column chromatography.

In Vitro Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

References

The Strategic Role of Boc-Protected Quinolines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatile structure has been successfully incorporated into drugs for treating cancer, neurodegenerative diseases, malaria, and microbial infections.[1][3][4] A key strategy in the synthesis of complex quinoline-based drug candidates is the use of the tert-butoxycarbonyl (Boc) protecting group. This in-depth technical guide explores the critical role of Boc-protected quinolines in drug discovery, detailing their synthesis, providing quantitative data on their biological activities, and outlining relevant experimental protocols.

The Boc group is an acid-labile protecting group widely used in organic synthesis to temporarily mask the reactivity of amine functionalities.[5] Its application in quinoline chemistry allows for precise chemical modifications at other positions of the quinoline ring system, preventing unwanted side reactions and enabling the construction of complex molecular architectures with desired pharmacological properties.[5][6]

Synthesis of Boc-Protected Quinolines

The introduction of a Boc group onto a quinoline amine is a fundamental step in the multi-step synthesis of numerous drug candidates. This protection strategy is crucial for subsequent reactions such as cross-coupling, condensation, and functional group interconversion.

Experimental Protocol: General Procedure for Boc Protection of Aminoquinolines

This protocol describes a standard method for the N-Boc protection of an aminoquinoline derivative.

Materials:

-

Aminoquinoline derivative

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the aminoquinoline derivative (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA or DIPEA (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add Boc₂O (1.1-1.3 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Boc-protected quinoline.[7]

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8][9][10]

Role in Directed Synthesis and Lead Optimization

The use of Boc-protected quinoline intermediates is instrumental in the systematic exploration of structure-activity relationships (SAR). By protecting the amine, medicinal chemists can selectively introduce a variety of substituents at different positions of the quinoline ring, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic properties. A common subsequent step is the deprotection of the Boc group to either yield the final active compound or to allow for further functionalization at the newly liberated amine.

Experimental Protocol: General Procedure for Boc Deprotection

This protocol outlines the acidic removal of the Boc protecting group.

Materials:

-

Boc-protected quinoline derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected quinoline (1.0 eq) in DCM.

-

Add TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the deprotected quinoline amine.[7]

Quantitative Data on Biologically Active Quinoline Derivatives

The following tables summarize the in vitro biological activities of several quinoline derivatives, highlighting the potency of this scaffold in drug discovery. While not all compounds listed are explicitly Boc-protected in their final form, their synthesis often involves Boc-protected intermediates.

| Compound | Target/Cell Line | IC₅₀/GI₅₀ (µM) | Therapeutic Area | Reference |

| Quinoline Amidoxime 8f | DND-41 (T-cell acute lymphoblastic leukemia) | 2.1 | Anticancer | [11] |

| HL-60 (promyelocytic leukemia) | 2.4 | Anticancer | [11] | |

| Z-138 (mantle cell lymphoma) | 4.7 | Anticancer | [11] | |

| Capan-1 (pancreatic adenocarcinoma) | 4.7 | Anticancer | [11] | |

| 6-Bromo-5-nitroquinoline | HT29 (colorectal adenocarcinoma) | >50 | Anticancer | [1] |

| 6,8-Diphenylquinoline | HT29 (colorectal adenocarcinoma) | >50 | Anticancer | [1] |

| Compound 7b | MCF-7 (breast adenocarcinoma) | 82.1 | Anticancer | [12] |

| A549 (lung carcinoma) | 67.3 | Anticancer | [12] | |

| 5367 (bladder carcinoma) | 51.4 | Anticancer | [12] | |

| Compound 7e | MCF-7 (breast adenocarcinoma) | 90.2 | Anticancer | [12] |

| 5637 (bladder carcinoma) | 103.04 | Anticancer | [12] | |

| Compound 5a | MCF-7 (breast adenocarcinoma) | GI₅₀ = 25 nM | Anticancer | [13] |

| Compound 5a | EGFR Kinase | IC₅₀ = 71 nM | Anticancer | [13] |

| Compound 5a | HER-2 Kinase | IC₅₀ = 31 nM | Anticancer | [13] |

| CP734 | PAK1 Kinase | IC₅₀ = 15.27 µM | Anticancer | [14] |

Signaling Pathways and Experimental Workflows

Boc-protected quinolines are key intermediates in the synthesis of molecules targeting various signaling pathways implicated in disease. For instance, many quinoline-based compounds are potent kinase inhibitors, interfering with pathways that regulate cell proliferation, survival, and apoptosis.[15]

Kinase Inhibition Assay Workflow

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a synthesized quinoline derivative against a target kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Synthetic Pathway for Multi-Target Directed Ligands

The synthesis of multi-target directed ligands often involves a convergent strategy where a Boc-protected quinoline core is coupled with other pharmacophores. The following diagram illustrates a logical workflow for the synthesis of a hypothetical quinoline-based multi-target agent.

Caption: A logical workflow for synthesizing a multi-target directed ligand.

Conclusion

The strategic use of Boc-protected quinolines is a powerful and enabling technology in the field of drug discovery. This approach facilitates the synthesis of complex and diverse libraries of quinoline derivatives for biological screening and subsequent lead optimization. The ability to precisely control the reactivity of the quinoline scaffold allows for the development of potent and selective drug candidates targeting a range of diseases. The experimental protocols and quantitative data presented in this guide underscore the importance of this synthetic strategy and provide a valuable resource for researchers in the pharmaceutical sciences. Further exploration of novel synthetic methodologies and the continued application of Boc-protected quinolines will undoubtedly lead to the discovery of next-generation therapeutics.

References

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pr.ibs.re.kr [pr.ibs.re.kr]

- 7. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijmphs.com [ijmphs.com]

- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 7-Amino-3,4-dihydroquinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological properties. Among its numerous derivatives, those featuring a 7-amino-3,4-dihydroquinoline core have emerged as a class of compounds with significant and varied biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, antimicrobial, and carbonic anhydrase inhibitory activities.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the potential of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.

A series of dipeptide-dihydroquinolinone conjugates were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). While showing no significant inhibition of the cytosolic isoforms hCA I and hCA II, several compounds demonstrated moderate to good inhibitory properties against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the micromolar range.[1][2][3]

Further investigations into derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one revealed that modifications of the 7-amino group led to compounds with varying inhibitory profiles. The tumor-associated isoform hCA IX was the most susceptible to inhibition by these derivatives, with Kᵢ values ranging from 243.6 to 2785.6 nM. In contrast, the membrane-anchored isoform hCA IV was not inhibited by this series of compounds. Most of these derivatives were found to be weak inhibitors of the cytosolic isoforms hCA I and hCA II.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

| Dipeptide-dihydroquinolinone derivatives | hCA IX | 37.7–86.8 µM |

| hCA XII | 2.0–8.6 µM | |

| Derivatized 7-amino-3,4-dihydroquinolin-2(1H)-ones | hCA IX | 243.6–2785.6 nM |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay is performed at a specific temperature (e.g., 25 °C) in a buffered solution (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 M Na₂SO₄). The enzyme concentration is determined spectrophotometrically. The substrate, CO₂ is introduced as a solution in water, and the rate of the catalyzed reaction is monitored by the change in absorbance of a pH indicator. The inhibition constants (Kᵢ) are then calculated from the concentration-dependent inhibition of the enzyme activity.[5]

Anticancer Activity

The cytotoxic potential of 7-amino-3,4-dihydroquinoline derivatives against various cancer cell lines has been a subject of significant research interest.

In one study, the cytotoxic effects of several 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives were evaluated against the A549 human lung cancer cell line. One of the tested compounds exhibited notable activity, with IC50 values of 10.48 µg/mL, 9.738 µg/mL, and 10.14 µg/mL at different time points. Another compound was found to be highly effective against A549 cells, with IC50 values of 26.87 µg/mL and 9.979 µg/mL after 48 and 72 hours of treatment, respectively, while showing minimal toxicity to healthy lung epithelial cells (BEAS-2B).[1]

A separate investigation into novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, a closely related scaffold, revealed their selective activity against various cancer cells.[6]

Quantitative Data: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | IC50 Value | Incubation Time |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivative 1 | A549 (Lung Cancer) | 10.48 µg/mL | Not Specified |

| A549 (Lung Cancer) | 9.738 µg/mL | Not Specified | |

| A549 (Lung Cancer) | 10.14 µg/mL | Not Specified | |

| 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivative 2 | A549 (Lung Cancer) | 26.87 µg/mL | 48 h |

| A549 (Lung Cancer) | 9.979 µg/mL | 72 h | |

| BEAS-2B (Healthy Lung) | >100 µg/mL | 48 h / 72 h |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Activity

The antimicrobial potential of 7-amino-3,4-dihydroquinoline derivatives and their analogs has been explored against a range of bacterial and fungal pathogens.

A study on 7-amino-4-methyl-2(1H)-quinolone derivatives reported that while the compounds were inactive against bacteria, they exhibited activity against the fungal pathogen Candida albicans.[4] In a related study, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives demonstrated good inhibitory potency against several Gram-positive bacteria, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae.[2]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | Minimum Inhibitory Concentration (MIC) |

| 7-amino-4-methyl-2(1H)-quinolone derivatives | Candida albicans | Active (specific MIC values not provided) |

| 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.25–4 µg/mL |

| Streptococcus pneumoniae | 0.25–1 µg/mL |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of 7-Amino-3,4-dihydroquinoline Derivatives

A general synthetic approach to 7-amino-3,4-dihydroquinolin-2(1H)-one involves a multi-step process. For instance, the synthesis of dipeptide-dihydroquinolinone derivatives commences with the reaction of 7-amino-3,4-dihydroquinolin-2(1H)-one with an N-protected aminoacylbenzotriazole. This reaction is often facilitated by microwave heating and results in good yields of the desired conjugates.[1]

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often investigated through various in vitro assays that probe their effects on specific cellular processes and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial activity of analogs of 5-arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Potential of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate in CNS Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective therapeutics for Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The intricate nature of the blood-brain barrier and the complexity of neuronal signaling pathways demand innovative molecular scaffolds that can be tailored to interact with specific CNS targets. One such scaffold of growing interest is the 3,4-dihydroquinoline core, and its functionalized derivatives. This technical guide provides an in-depth exploration of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate , a key building block for the development of novel CNS agents.

Introduction to the 3,4-Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline and 3,4-dihydroquinoline ring systems are privileged structures in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Their rigid, yet three-dimensional, framework provides a versatile platform for the precise spatial arrangement of pharmacophoric features necessary for potent and selective interactions with CNS receptors. The presence of a nitrogen atom within the heterocyclic ring allows for modifications that can influence basicity, lipophilicity, and hydrogen bonding capacity, all critical parameters for brain penetration and target engagement.

The subject of this guide, this compound, offers several strategic advantages for CNS drug design. The Boc-protected nitrogen at the 1-position allows for controlled and regioselective derivatization, while the amino group at the 7-position serves as a versatile handle for the introduction of various functionalities to modulate pharmacological activity and selectivity.

Synthesis of the Core Scaffold

The synthesis of this compound typically proceeds through a multi-step sequence, often starting from a commercially available quinoline precursor. A common strategy involves the nitration of a suitable quinoline derivative, followed by reduction of the nitro group to the corresponding amine. The dihydroquinoline ring is then formed, and the nitrogen is subsequently protected with a tert-butoxycarbonyl (Boc) group.

A general synthetic approach is outlined below:

Application in CNS Agent Development: Targeting Dopamine and Serotonin Receptors

Derivatives of the amino-tetrahydroquinoline scaffold have shown significant promise as modulators of key CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a wide range of neuropsychiatric disorders including schizophrenia, depression, and anxiety.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for antipsychotic medications. A study by Claudi et al. (1989) investigated the dopamine receptor affinities of N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline, a regioisomer of the core scaffold of interest.[2] Their findings demonstrated that these compounds could effectively displace [³H]spiperone, a selective D2 antagonist, from rat striatal tissue, indicating significant affinity for the D2 receptor. Notably, compounds bearing an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group at the 6-position were the most potent.[2] While no affinity was observed for the D1 receptor, this study highlights the potential of the amino-tetrahydroquinoline scaffold to yield selective D2 antagonists.[2]

Table 1: Dopamine D2 Receptor Binding Affinity of 6-Amino-5,6,7,8-tetrahydroquinoline Derivatives

| Compound | R Group | Dopamine D2 Ki (nM) |

| 1 | -N(n-Pr)₂ | Potent |

| 2 | -N(n-Pr)(CH₂CH₂Ph) | Most Potent |

Data extrapolated from the abstract of Claudi et al., 1989.[2] "Potent" and "Most Potent" are qualitative descriptors from the abstract; specific Ki values were not provided in the abstract.

Serotonin 5-HT2A Receptor Antagonism

The serotonin 5-HT2A receptor is another crucial target in the treatment of psychosis and other mood disorders. Many atypical antipsychotics exhibit potent 5-HT2A antagonism in addition to their D2 receptor blockade. The versatile nature of the 7-amino-3,4-dihydroquinoline scaffold allows for the exploration of structure-activity relationships to optimize affinity and selectivity for the 5-HT2A receptor. By introducing appropriate pharmacophoric elements at the 7-amino position, it is conceivable to develop potent 5-HT2A antagonists.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of novel CNS agents. The following are representative protocols for key assays in this field.

Synthesis of tert-Butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

A plausible synthetic route to the key nitro-intermediate is outlined below.

Materials:

-

7-Nitroquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure:

-

Reduction of 7-Nitroquinoline: To a solution of 7-nitroquinoline in methanol, sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Work-up: The reaction mixture is quenched with water and the product, 7-nitro-1,2,3,4-tetrahydroquinoline, is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Boc Protection: The crude 7-nitro-1,2,3,4-tetrahydroquinoline is dissolved in dichloromethane. Triethylamine and di-tert-butyl dicarbonate are added, and the mixture is stirred at room temperature.

-

Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried and concentrated. The crude product, tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, is purified by column chromatography.

Dopamine D2 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

[³H]Spiperone (radioligand)

-

Haloperidol (non-specific binding competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Test compounds (derivatives of this compound)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Incubation: In a 96-well plate, add cell membranes, [³H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of haloperidol is used instead of the test compound.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]Spiperone). The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to antagonize serotonin-induced calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Serotonin (agonist)

-

Test compounds

-

A fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Compound Incubation: Add varying concentrations of the test compounds to the wells and incubate for a specified period to allow for receptor binding.

-

Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject a concentration of serotonin that elicits a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon serotonin addition corresponds to an increase in intracellular calcium. The ability of the test compounds to inhibit this response is used to determine their IC₅₀ values as antagonists.

Signaling Pathways and Drug Action

The therapeutic effects and potential side effects of CNS agents are dictated by their influence on intracellular signaling cascades.

As antagonists at the D2 receptor, derivatives of this compound would be expected to block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. This action is central to the mechanism of most antipsychotic drugs.

Similarly, as 5-HT2A receptor antagonists, these compounds would block the serotonin-mediated activation of the Gq/11 signaling pathway. This would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and the activation of protein kinase C (PKC).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS agents. Its synthetic tractability and the potential for derivatization at the 7-amino position provide a rich chemical space for the exploration of structure-activity relationships. The initial evidence suggesting that related tetrahydroquinoline derivatives can potently and selectively interact with the dopamine D2 receptor warrants further investigation into this scaffold.

Future research should focus on:

-

The synthesis and characterization of a diverse library of derivatives with various substituents at the 7-amino position.

-

Comprehensive in vitro pharmacological profiling against a panel of CNS receptors to determine affinity and selectivity.

-

In vitro functional assays to characterize the agonist, antagonist, or inverse agonist properties of these new compounds.

-

Evaluation of pharmacokinetic properties, including blood-brain barrier penetration, to identify candidates with suitable profiles for in vivo studies.

-

In vivo behavioral models to assess the therapeutic potential of lead compounds in relevant models of CNS disorders.

By systematically exploring the chemical space around this versatile scaffold, it is anticipated that novel and improved CNS drug candidates can be discovered, ultimately contributing to the development of better treatments for patients with debilitating neurological and psychiatric conditions.

References

The Role of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Cancer Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of oncology research continues to evolve, the exploration of novel heterocyclic scaffolds as foundational elements for new therapeutic agents is of paramount importance. Among these, the quinoline and tetrahydroquinoline cores have emerged as privileged structures in the design of potent anticancer compounds. This technical guide delves into the synthesis, potential applications, and mechanistic insights of a key intermediate, tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate, in the development of next-generation cancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[1] The versatility of the quinoline ring system allows for structural modifications that can modulate its biological activity, making it an attractive starting point for the synthesis of targeted cancer therapeutics.[1] Specifically, the partially saturated tetrahydroquinoline (THQ) scaffold offers improved physicochemical properties such as enhanced solubility and bioavailability compared to its aromatic counterpart, quinoline.[2] Numerous studies have highlighted the potential of THQ derivatives to act as potent anticancer agents through various mechanisms, including the inhibition of critical cell signaling pathways.[1][3]

This guide focuses on the utility of this compound, a key building block for the synthesis of a diverse array of bioactive molecules. Its protected amine functionality at the 7-position and the Boc-protected nitrogen within the heterocyclic ring make it an ideal synthon for further chemical elaboration in the quest for novel anticancer drugs.

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that typically begins with the nitration of a suitable tetrahydroquinoline precursor. The subsequent reduction of the nitro group affords the desired 7-amino functionality. The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen provides stability and allows for selective reactions at other positions of the molecule.

DOT Script for Synthesis Workflow:

Caption: General synthetic scheme for this compound.

Application in the Development of Anticancer Agents

The primary utility of this compound in cancer research lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activity. The amino group at the 7-position serves as a handle for the introduction of various side chains and pharmacophores through reactions such as acylation, sulfonylation, and reductive amination.

Targeting the PI3K/Akt/mTOR Pathway

A significant body of research has focused on the development of quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5] Several studies have demonstrated that derivatives of the tetrahydroquinoline scaffold can exhibit potent inhibitory activity against mTOR (mammalian target of rapamycin), a key kinase in this pathway.[6][7][8]

DOT Script for mTOR Signaling Pathway:

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Derivatives synthesized from this compound can be designed to interact with the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis.[6]

Quantitative Data and Biological Evaluation

While specific studies utilizing this compound as a starting material for anticancer agents are emerging, data from closely related tetrahydroquinoline derivatives provide valuable insights into their potential efficacy.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [6] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [6] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [6] | |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [6] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [6] |

| C₁ | HCT116 (Colorectal) | 97.38 | [9] |

| C₂ | HCT116 (Colorectal) | 113.2 | [9] |

Note: The compound IDs are as designated in the cited literature and are derivatives of the tetrahydroquinoline scaffold, not directly synthesized from the title compound.

Experimental Protocols

General Procedure for the Synthesis of Tetrahydroquinoline Derivatives

A common synthetic route involves the acylation of the 7-amino group of a tetrahydroquinoline core with a substituted benzoyl chloride.

DOT Script for Experimental Workflow:

Caption: A typical workflow for the synthesis of N-acylated tetrahydroquinoline derivatives.

Detailed Protocol:

-

Dissolve the 7-amino-tetrahydroquinoline derivative (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (2-3 equivalents) dropwise while stirring.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired substituted benzoyl chloride (1-1.2 equivalents) to the reaction mixture.

-

Continue stirring for an additional 1-2 hours or until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture over crushed ice and extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Conclusion and Future Directions

This compound represents a valuable and versatile building block in the synthesis of novel anticancer agents. The tetrahydroquinoline scaffold, which can be readily accessed from this intermediate, has demonstrated significant potential, particularly as inhibitors of the PI3K/Akt/mTOR pathway. Future research efforts should focus on the synthesis and biological evaluation of a wider range of derivatives prepared from this starting material. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are warranted for the most promising candidates to assess their therapeutic potential in preclinical cancer models. The continued exploration of this chemical space holds promise for the discovery of new and effective treatments for various malignancies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]